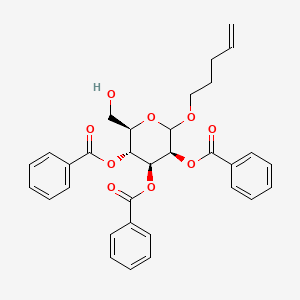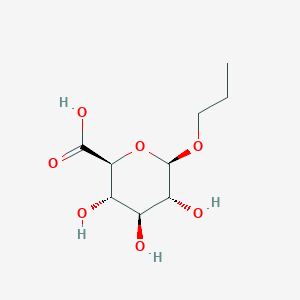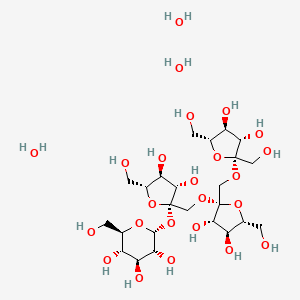
2,4-Dinitrofenilhidrazona de formaldehído-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formaldehyde 2,4-Dinitrophenylhydrazone-d3 is a deuterium-labeled derivative of Formaldehyde 2,4-Dinitrophenylhydrazone. This compound is primarily used in scientific research as a stable isotope-labeled standard. The incorporation of deuterium atoms enhances its utility in various analytical and research applications, particularly in the field of mass spectrometry and chromatography .
Aplicaciones Científicas De Investigación
Formaldehyde 2,4-Dinitrophenylhydrazone-d3 has several applications in scientific research:
Analytical Chemistry: Used as a stable isotope-labeled standard in mass spectrometry and chromatography for the quantification of formaldehyde in various samples
Environmental Monitoring: Employed in the detection and quantification of formaldehyde in air and water samples.
Pharmaceutical Research: Utilized in the study of drug metabolism and pharmacokinetics, particularly in the development of deuterium-labeled drugs.
Biological Research: Used in the study of formaldehyde’s effects on biological systems and its role in various biochemical pathways.
Mecanismo De Acción
- The primary target of Formaldehyde 2,4-Dinitrophenylhydrazone-d3 is not explicitly mentioned in the available literature. However, it is structurally related to 2,4-dinitrophenylhydrazine (2,4-DNP) , which is known to react with carbonyl compounds (aldehydes and ketones) via nucleophilic addition-elimination reactions .
- Subsequently, the intermediate loses a molecule of water (the elimination stage), resulting in the formation of a stable product .
Target of Action
Mode of Action
Pharmacokinetics
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Formaldehyde 2,4-Dinitrophenylhydrazone-d3 plays a significant role in biochemical reactions, particularly in the identification and quantification of aldehydes and ketones. The compound interacts with various enzymes and proteins, forming stable hydrazone derivatives. These interactions are crucial for the detection and analysis of carbonyl compounds in biological samples. The nature of these interactions involves the formation of a covalent bond between the carbonyl group of the aldehyde or ketone and the hydrazine group of Formaldehyde 2,4-Dinitrophenylhydrazone-d3, resulting in a hydrazone derivative .
Cellular Effects
Formaldehyde 2,4-Dinitrophenylhydrazone-d3 affects various cellular processes by interacting with cellular proteins and enzymes. It influences cell function by modifying the activity of enzymes involved in metabolic pathways. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by forming stable hydrazone derivatives with carbonyl-containing biomolecules. These interactions can alter the normal function of proteins and enzymes, leading to changes in cellular processes .
Molecular Mechanism
The molecular mechanism of Formaldehyde 2,4-Dinitrophenylhydrazone-d3 involves nucleophilic addition-elimination reactions. The compound first adds across the carbon-oxygen double bond of aldehydes or ketones, forming an intermediate compound. This intermediate then undergoes elimination of a water molecule, resulting in the formation of a stable hydrazone derivative. This mechanism is crucial for the compound’s ability to detect and quantify carbonyl compounds in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Formaldehyde 2,4-Dinitrophenylhydrazone-d3 can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but its stability can be affected by factors such as temperature and exposure to light. Long-term studies have shown that the compound can degrade over time, leading to a decrease in its effectiveness for detecting carbonyl compounds. These temporal effects are important to consider when using the compound in biochemical research .
Dosage Effects in Animal Models
The effects of Formaldehyde 2,4-Dinitrophenylhydrazone-d3 vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and effective for detecting carbonyl compounds. At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes. These dosage effects are important to consider when using the compound in in vivo studies to ensure accurate and reliable results .
Metabolic Pathways
Formaldehyde 2,4-Dinitrophenylhydrazone-d3 is involved in metabolic pathways related to the detection and quantification of carbonyl compounds. The compound interacts with enzymes and cofactors involved in these pathways, forming stable hydrazone derivatives. These interactions can affect metabolic flux and metabolite levels, providing valuable information for biochemical research. The compound’s role in these pathways is crucial for its effectiveness in detecting and analyzing carbonyl compounds .
Transport and Distribution
Within cells and tissues, Formaldehyde 2,4-Dinitrophenylhydrazone-d3 is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of the compound are important for its effectiveness in detecting carbonyl compounds in biological samples .
Subcellular Localization
Formaldehyde 2,4-Dinitrophenylhydrazone-d3 is localized in specific subcellular compartments, where it exerts its activity. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular localization is crucial for the compound’s ability to interact with carbonyl-containing biomolecules and form stable hydrazone derivatives. Understanding the subcellular localization of the compound is important for its effective use in biochemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Formaldehyde 2,4-Dinitrophenylhydrazone-d3 is synthesized by reacting deuterium-labeled formaldehyde with 2,4-dinitrophenylhydrazine. The reaction typically involves the following steps:
Preparation of Deuterium-Labeled Formaldehyde: Deuterium-labeled formaldehyde can be prepared by the reduction of deuterium-labeled formic acid.
Reaction with 2,4-Dinitrophenylhydrazine: The deuterium-labeled formaldehyde is then reacted with 2,4-dinitrophenylhydrazine under acidic conditions to form Formaldehyde 2,4-Dinitrophenylhydrazone-d3
Industrial Production Methods
While specific industrial production methods for Formaldehyde 2,4-Dinitrophenylhydrazone-d3 are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes ensuring the purity of the deuterium-labeled formaldehyde and optimizing reaction conditions to maximize yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Formaldehyde 2,4-Dinitrophenylhydrazone-d3 primarily undergoes addition-elimination reactions. These reactions are characterized by the initial addition of the hydrazine group to the carbonyl carbon of formaldehyde, followed by the elimination of water to form the hydrazone derivative .
Common Reagents and Conditions
Reagents: 2,4-Dinitrophenylhydrazine, deuterium-labeled formaldehyde, acidic catalysts.
Conditions: The reaction is typically carried out under acidic conditions to facilitate the formation of the hydrazone derivative.
Major Products
The major product of the reaction between deuterium-labeled formaldehyde and 2,4-dinitrophenylhydrazine is Formaldehyde 2,4-Dinitrophenylhydrazone-d3. This compound is stable and can be used as a standard in various analytical applications .
Comparación Con Compuestos Similares
Formaldehyde 2,4-Dinitrophenylhydrazone-d3 is unique due to its deuterium labeling, which enhances its stability and utility in analytical applications. Similar compounds include:
Formaldehyde 2,4-Dinitrophenylhydrazone: The non-deuterium-labeled version, used for similar analytical purposes but lacks the enhanced stability provided by deuterium labeling
Acetaldehyde 2,4-Dinitrophenylhydrazone: Used for the detection and quantification of acetaldehyde in various samples.
Benzaldehyde 2,4-Dinitrophenylhydrazone: Employed in the analysis of benzaldehyde in different matrices.
Formaldehyde 2,4-Dinitrophenylhydrazone-d3 stands out due to its specific application in studies requiring stable isotope labeling, making it a valuable tool in advanced analytical and research applications .
Propiedades
IUPAC Name |
N,3,5-trideuterio-N-(methylideneamino)-2,4-dinitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O4/c1-8-9-6-3-2-5(10(12)13)4-7(6)11(14)15/h2-4,9H,1H2/i2D,4D/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQLSLWCHGLSML-COQLVEBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1[N+](=O)[O-])[2H])[N+](=O)[O-])N([2H])N=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1147503.png)

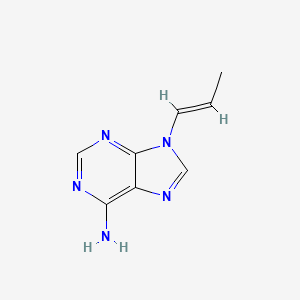
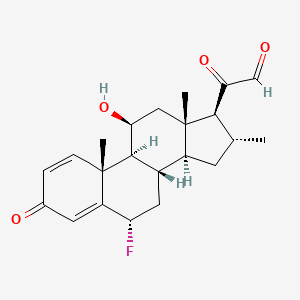
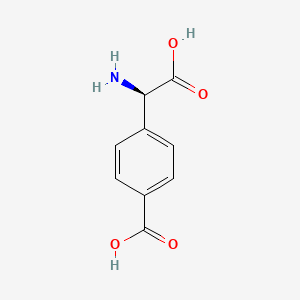
![Tetrasodium;8-hydroxy-7-[[4-[2-[4-[(8-hydroxy-5-sulfonatoquinolin-7-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]quinoline-5-sulfonate](/img/structure/B1147518.png)
